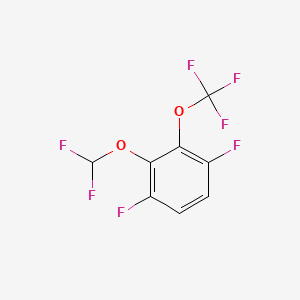

1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups

Preparation Methods

The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the nucleophilic substitution of a halogenated precursor with a fluorinating agent. One common method includes the use of hydrogen fluoride-pyridine (HF/Py) or tetrabutylammonium dihydrogen trifluoride (TBAH2F3) as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the substitution reaction.

Chemical Reactions Analysis

1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Substitution Reactions: Common reagents for these reactions include halogenating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH).

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of “1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene” are not available in the search results, information on the properties, preparation, and potential applications of related compounds can be found.

Chemical Properties and Raw Materials

this compound has the molecular formula C8H3F7O2 and a molecular weight of 264.1 . ChemicalBook provides the CAS No. 1806303-33-2 for this compound . Information on raw materials and preparation products is also available .

Related Compounds and Applications

Research indicates that fluorinated aromatic compounds, such as 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene, which has a molecular weight of approximately 228.12 g/mol, have applications in medicinal chemistry and materials science. The presence of multiple fluorine atoms may enhance binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymes or receptors. These fluorinated structures may also improve metabolic stability and bioavailability, making them candidates for drug development.

Other related compounds and their unique aspects include:

- 1,4-Difluoro-2-(trifluoromethoxy)benzene : Contains an additional trifluoromethoxy group, resulting in higher electronegativity due to more fluorine atoms.

- 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene : Features a different substitution pattern on the benzene ring, leading to variations in chemical reactivity.

- 1-Fluoro-2-methoxy-3-(difluoromethyl)benzene : Contains only one fluorine atom at the first position, resulting in less steric hindrance compared to the target compound.

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:

- 1,3-Difluoro-2-(trifluoromethoxy)benzene

- 2,4-Difluoro-1-(trifluoromethoxy)benzene

- 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position and number of fluorine and methoxy groups. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity.

Biological Activity

1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound characterized by its complex structure, which includes multiple fluorine atoms and methoxy groups. Its molecular formula is C8H3F7O2, and it has a molecular weight of 264.10 g/mol. The unique configuration of this compound enhances its stability and reactivity, making it a subject of interest in various biological applications.

The presence of trifluoromethoxy and difluoromethoxy groups contributes to the compound's distinctive properties, such as increased lipophilicity and potential for strong intermolecular interactions. These features enable it to effectively modulate protein interactions, which is critical for designing new therapeutic agents.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with molecular targets such as enzymes and receptors. The compound's ability to form strong hydrogen bonds allows it to interact with hydrophobic pockets in proteins, potentially leading to modulation of enzyme activity and inhibition of specific biochemical pathways .

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

- Protein Interactions : The fluorinated groups enhance the compound's ability to bind to proteins, affecting their function and stability. This interaction can lead to altered signaling pathways within cells.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antifungal Activity : Compounds containing CF2X moieties have been reported for their antifungal properties, suggesting that similar structures may also exhibit such activity .

- Cancer Research : The compound's ability to inhibit specific enzymes makes it a candidate for cancer therapeutics, particularly in targeting metabolic pathways that are upregulated in cancer cells .

Case Study 1: Inhibition of ACC Enzyme

A study demonstrated that this compound effectively inhibited ACC activity in vitro. The results indicated a dose-dependent response with an ED50 value less than 0.3 mg/kg in animal models. This suggests that the compound could be a viable candidate for managing metabolic disorders related to fatty acid synthesis .

Case Study 2: Protein Binding Affinity

In another study focused on protein-ligand interactions, the binding affinity of the compound was evaluated using surface plasmon resonance (SPR). The data revealed significant binding interactions with target proteins involved in cell signaling pathways, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H3F7O2 | High stability and reactivity |

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | C7H3F5O | Different substitution pattern affecting reactivity |

| 2,4-Difluoro-1-(trifluoromethoxy)benzene | C8H5F5O | Varying electronic effects due to position |

Properties

Molecular Formula |

C8H3F7O2 |

|---|---|

Molecular Weight |

264.10 g/mol |

IUPAC Name |

2-(difluoromethoxy)-1,4-difluoro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H3F7O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |

InChI Key |

VSUHWJNTUDLATM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)F)OC(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.